Dicarbonylcyclopentadienylcobalt(I)
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Overview
Description
Dicarbonylcyclopentadienylcobalt(I) is an organocobalt compound with the chemical formula ( \text{C}_5\text{H}_5\text{Co(CO)}_2 ). It is a dark red, air-sensitive liquid that features one cyclopentadienyl ring bound in an η5-manner and two carbonyl ligands . This compound is an example of a half-sandwich complex and is soluble in common organic solvents .
Mechanism of Action
Preparation Methods
Dicarbonylcyclopentadienylcobalt(I) was first reported in 1954 by Piper, Cotton, and Wilkinson, who produced it by reacting cobalt carbonyl with cyclopentadiene . The commercial preparation method involves the reaction of dicobalt octacarbonyl with cyclopentadiene: [ \text{Co}_2(\text{CO})_8 + 2 \text{C}_5\text{H}_6 \rightarrow 2 \text{C}_5\text{H}_5\text{Co(CO)}_2 + \text{H}_2 + 4 \text{CO} ] Alternatively, it can be generated by the high-pressure carbonylation of bis(cyclopentadienyl)cobalt (cobaltocene) at elevated temperatures and pressures : [ \text{Co(C}_5\text{H}_5)_2 + 2 \text{CO} \rightarrow \text{C}_5\text{H}_5\text{Co(CO)}_2 + \text{C}_5\text{H}_5 ]
Chemical Reactions Analysis
Dicarbonylcyclopentadienylcobalt(I) undergoes various types of reactions, including:
Cyclotrimerization of Alkynes: It catalyzes the cyclotrimerization of alkynes, forming metal-alkyne complexes by dissociation of CO.
Formation of Pyridines: It catalyzes the formation of pyridines from a mixture of alkynes and nitriles.
Reduction Reactions: Reduction with sodium yields the dinuclear radical [Cp2Co2(CO)2]−, which reacts with alkyl halides to give dialkyl complexes.
Carbonylation: The dialkyl complexes formed can be carbonylated to produce ketones, regenerating dicarbonylcyclopentadienylcobalt(I).
Scientific Research Applications
Dicarbonylcyclopentadienylcobalt(I) has a wide range of applications in scientific research:
Comparison with Similar Compounds
Dicarbonylcyclopentadienylcobalt(I) can be compared with other similar compounds, such as:
Pentamethylcyclopentadienylcobalt dicarbonyl: This compound features a pentamethylcyclopentadienyl ring instead of a cyclopentadienyl ring, which affects its reactivity and stability.
Cyclopentadienylmanganese tricarbonyl: This manganese analogue has three carbonyl ligands and exhibits different catalytic properties.
Bis(cyclopentadienyl)cobalt(II):
Dicarbonylcyclopentadienylcobalt(I) is unique due to its specific combination of ligands and its ability to catalyze a wide range of reactions, making it a valuable compound in both research and industrial applications .
Properties
CAS No. |
12078-25-0 |
---|---|
Molecular Formula |
C7H5CoO2 5* |
Molecular Weight |
180.05 |
Origin of Product |
United States |
Q1: How does Dicarbonylcyclopentadienylcobalt(I) act as a catalyst in organic synthesis, and what are the downstream effects?
A1: Dicarbonylcyclopentadienylcobalt(I) is a versatile catalyst often employed in cyclotrimerization reactions. [, ] In these reactions, three alkyne molecules combine to form a six-membered aromatic ring. For example, Dicarbonylcyclopentadienylcobalt(I) catalyzes the [2+2+2] cyclotrimerization of 1,7,9,15-hexadecatetrayne with nitriles. [] This reaction efficiently generates bis(tetrahydroisoquinolines), which are valuable precursors for synthesizing various organic compounds, including chiral ligands. []
Q2: How does the choice of solvent affect the enantioselectivity of Dicarbonylcyclopentadienylcobalt(I)-catalyzed reactions?
A2: Research has shown that the solvent can drastically influence the stereochemical outcome of reactions catalyzed by chiral ligands derived from Dicarbonylcyclopentadienylcobalt(I)-mediated synthesis. [] Specifically, in the enantioselective allylation of aldehydes using a chiral bipyridine N,N'-dioxide catalyst (derived from bis(tetrahydroisoquinolines)), significant solvent-induced selectivity inversion was observed. The use of acetonitrile led to a preference for the (S)-enantiomer of the product, while chlorobenzene favored the (R)-enantiomer, even when using the same enantiomer of the catalyst. [] This highlights the importance of careful solvent selection for controlling enantioselectivity in these reactions.
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